molecular formula C7H4ClN3O2 B1580895 3-Chloro-5-nitro-1H-indazole CAS No. 4812-45-7

3-Chloro-5-nitro-1H-indazole

Cat. No. B1580895
CAS RN: 4812-45-7
M. Wt: 197.58 g/mol
InChI Key: UOWPRWCAMGTPHI-UHFFFAOYSA-N
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Description

3-Chloro-5-nitro-1H-indazole, also known as CNIA, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. It is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms in its ring structure. CNIA is a highly versatile compound, with potential applications in medicine, agriculture, and other scientific fields.

Scientific Research Applications

Crystal Structure and Molecular Interactions

  • The crystal structure of various indazole derivatives, including those related to 3-Chloro-5-nitro-1H-indazole, has been studied extensively. For instance, the structure of 5-nitro-3-thiomorpholino-1H-indazole and 3-(4-methylpiperazino)-5-nitro-1H-indazole-methanol-water were described, revealing insights into hydrogen bonding and pi-stacking in these compounds (Gzella & Wrzeciono, 2001).

Synthesis and Biological Importance

  • New series of derivatives from 3-Chloro-5-nitro-1H-indazole have been synthesized and evaluated for their antibacterial, antifungal, antitubercular, and anti-inflammatory activities, showing promising results (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).

Antileishmanial Activity

  • Research on 3-chloro-6-nitro-1H-indazole derivatives demonstrated their potential as antileishmanial agents. Their synthesis and biological activity were studied, including molecular docking and dynamics simulations, indicating these compounds as promising candidates for treating Leishmania major infections (Abdelahi et al., 2021).

Corrosion Inhibition

  • Studies on 3-Chloro-5-nitro-1H-indazole derivatives as corrosion inhibitors have been conducted, showing their effectiveness in protecting mild steel surfaces in acidic media. These studies complement Density Functional Theory (DFT) and molecular dynamics (MD) simulations, providing insights into the mechanism of corrosion inhibition (Boulhaoua et al., 2021).

Synthesis and Structural Analysis

  • Research has focused on the synthesis of indazole derivatives and their structural analysis. This includes the study of compounds like 1-Allyl-3-chloro-5-nitro-1H-indazole, contributing to the understanding of the structural aspects and properties of these molecules (Chicha et al., 2013).

Diverse Chemistries in Heterocycle Synthesis

  • Indazoles, including 3-Chloro-5-nitro-1H-indazole, are significant in heterocycle synthesis due to their biological relevance. The Davis-Beirut Reaction is a method that highlights the diverse chemistries of nitroso intermediates in the synthesis of various indazole derivatives (Zhu, Haddadin, & Kurth, 2019).

properties

IUPAC Name

3-chloro-5-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-5-3-4(11(12)13)1-2-6(5)9-10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWPRWCAMGTPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197427
Record name Indazole, 3-chloro-5-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-nitro-1H-indazole

CAS RN

4812-45-7
Record name 3-Chloro-5-nitro-1H-indazole
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Record name Indazole, 3-chloro-5-nitro-
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Record name 4812-45-7
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Record name Indazole, 3-chloro-5-nitro-
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Record name 3-chloro-5-nitro-1H-indazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
O Bassou, H Chicha, A Allam… - Journal of …, 2019 - Wiley Online Library
… A mixture of N-alkyl-3-chloro-5-nitro-1H-indazole (0.66 mmol) and anhydrous SnCl 2 (3.3 mmol) in 25 mL of absolute alcohol was heated at 60C. After reduction, the solution was …
Number of citations: 5 onlinelibrary.wiley.com
H Chicha, EM Rakib, D Spinelli, M Saadi… - … Section E: Structure …, 2013 - scripts.iucr.org
In the title compound, C10H8ClN3O2, the indazole ring system makes a dihedral angle of 7.9 (3) with the plane through the nitro group. The allyl group is rotated out of the plane of the …
Number of citations: 4 scripts.iucr.org
M Boulhaoua, M El Hafi, S Zehra, L Eddaif… - Colloids and Surfaces A …, 2021 - Elsevier
… The 3-chloro-5-nitro-1H-indazole (1) (P ≥ 99 %) was purchased from Sigma-Aldrich. … (20 mL), under the reflux, a mixture of 3-chloro-5-nitro-1H-indazole 1 (1 g, 5 mmol), chloroacetic …
Number of citations: 33 www.sciencedirect.com
A Kouakou, G Micheletti, C Boga… - Current Organic …, 2015 - ingentaconnect.com
In the framework of our general interest on the reactivity and on the pharmacological activity of heterocyclic compounds, we have examined the behaviour of some variously substituted 5…
Number of citations: 4 www.ingentaconnect.com
ASA Kouakou - 2016 - theses.hal.science
Je tiens, avant tout, à exprimer ma profonde gratitude et mon respect à mon directeur de thèse, Monsieur El Mostapha RAKIB, directeur du Laboratoire de Chimie Organique et …
Number of citations: 2 theses.hal.science

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